molecular formula C22H24N2O2 B11118869 2-(3-methoxyphenyl)-N-(3-methylbutyl)quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-(3-methylbutyl)quinoline-4-carboxamide

Cat. No.: B11118869
M. Wt: 348.4 g/mol
InChI Key: RRMRDKUMIGUBCP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(3-methylbutyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3-methoxyphenyl)-N-(3-methylbutyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde and 3-methylbutylamine, which undergo a series of condensation and cyclization reactions to form the quinoline core. The final step involves the introduction of the carboxamide group at the 4-position of the quinoline ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-(3-methoxyphenyl)-N-(3-methylbutyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

    Chemistry: As a scaffold for the development of new organic compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(3-methylbutyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3-methoxyphenyl)-N-(3-methylbutyl)quinoline-4-carboxamide can be compared with other quinoline derivatives such as:

    Quinoline-4-carboxylic acid: Known for its role as an inhibitor of alkaline phosphatases.

    2-phenylquinoline: Studied for its antimicrobial properties.

    4-aminoquinoline: Used as an antimalarial agent. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other quinoline derivatives.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-(3-methylbutyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O2/c1-15(2)11-12-23-22(25)19-14-21(16-7-6-8-17(13-16)26-3)24-20-10-5-4-9-18(19)20/h4-10,13-15H,11-12H2,1-3H3,(H,23,25)

InChI Key

RRMRDKUMIGUBCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OC

Origin of Product

United States

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